molecular formula C11H15ClN2O3S B2550784 2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide CAS No. 568550-92-5

2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide

Cat. No. B2550784
CAS RN: 568550-92-5
M. Wt: 290.76
InChI Key: ZIIIFUAOQPEVPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chloroacetamide compounds typically involves acetylation, esterification, and sometimes further substitution reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps, yielding high purity products . Similar methodologies could potentially be applied to synthesize the compound of interest, with adjustments for the specific substituents on the phenyl ring.

Molecular Structure Analysis

The molecular structure of chloroacetamide derivatives is often characterized by spectroscopic methods such as FTIR, NMR, and sometimes X-ray crystallography. For example, the structure of 2,2-dichloro-N-(3,4-dimethylphenyl)acetamide was elucidated, showing the N-H bond syn to the methyl substituent and anti to the C=O bond, forming intermolecular N-H...O hydrogen bonds . These structural motifs are common in acetamide derivatives and could be expected in the compound of interest.

Chemical Reactions Analysis

Chloroacetamide compounds can undergo various chemical reactions, including hydrolysis and reactions with alcohols. For instance, 3-acetyl-2,2-dimethyl-2,3-dihydro-1,3,2-benzoxazasilole reacts with methanol and isopropanol, transforming into different silanes . The presence of the chloroacetamide group in the compound of interest suggests it may also participate in similar reactions, depending on the surrounding functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives can be influenced by the substituents on the phenyl ring. For example, the polarity and conformation of 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide were studied, showing a preferred conformer based on dipole moment measurements and quantum chemical calculations . The dimethylsulfamoyl group in the compound of interest is likely to affect its polarity and conformation as well.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Research on acetamide and its derivatives, including formamide and N,N-dimethylacetamide, has expanded our understanding of their biological consequences. These chemicals continue to have commercial importance, with ongoing studies adding significantly to our knowledge of their biological effects in humans. The environmental toxicology of these materials has seen considerable advancements, indicating a complex interaction with biological systems (Kennedy, 2001).

Degradation and Environmental Impact

The environmental degradation of acetaminophen, a closely related acetamide, via advanced oxidation processes (AOPs) has been thoroughly investigated. This research provides insights into potential environmental pathways and the biotoxicity of degradation products, which could be relevant for understanding the environmental impact of similar compounds (Qutob et al., 2022).

Environmental Protection and Elimination Techniques

Studies have elaborated on the adsorption techniques for the removal of acetaminophen from water, presenting structured findings that may be applicable for similar acetamide derivatives. The exploration of adsorption mechanisms, including π-π interactions and hydrogen bonding, could provide a blueprint for the removal of related compounds from aqueous solutions, thereby mitigating their environmental impact (Igwegbe et al., 2021).

Synthesis and Chemical Properties

The synthesis of pyrazole heterocycles, employing acetamide and other reagents, illustrates the chemical versatility and potential pharmacological significance of acetamide derivatives. This research into the synthesis methods and applications of pyrazole derivatives underscores the importance of acetamide compounds in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed and may cause respiratory irritation . It may also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-8-4-5-9(13-11(15)7-12)6-10(8)18(16,17)14(2)3/h4-6H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIIFUAOQPEVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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